N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 313520-83-1
VCID: VC4617056
InChI: InChI=1S/C18H20N2O5S/c1-24-16-4-2-3-15(13-16)19-18(21)14-5-7-17(8-6-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
SMILES: COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Molecular Formula: C18H20N2O5S
Molecular Weight: 376.43

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide

CAS No.: 313520-83-1

Cat. No.: VC4617056

Molecular Formula: C18H20N2O5S

Molecular Weight: 376.43

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide - 313520-83-1

Specification

CAS No. 313520-83-1
Molecular Formula C18H20N2O5S
Molecular Weight 376.43
IUPAC Name N-(3-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C18H20N2O5S/c1-24-16-4-2-3-15(13-16)19-18(21)14-5-7-17(8-6-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Standard InChI Key VRIMAIDSDLRLJV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Introduction

Chemical Characterization and Structural Insights

Molecular Architecture

N-(3-Methoxyphenyl)-4-(morpholinosulfonyl)benzamide features a benzamide backbone with two critical substituents:

  • A 3-methoxyphenyl group attached to the amide nitrogen, contributing to lipophilicity and target binding.

  • A morpholinosulfonyl group at the para position of the benzene ring, enhancing solubility and enzymatic interactions .

The IUPAC name, N-(3-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide, reflects this structure. The morpholinosulfonyl moiety’s sulfonamide (-SO2_2NH-) and morpholine ring facilitate hydrogen bonding and π-stacking interactions with biological targets .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC18H20N2O5S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight376.43 g/mol
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
PubChem CID1152885

Spectroscopic and Computational Data

PubChem entries provide computed descriptors such as the InChI key (VRIMAIDSDLRLJV-UHFFFAOYSA-N) and topological polar surface area (95.8 Ų), which predict moderate membrane permeability. Quantum mechanical calculations suggest the sulfonyl group’s electron-withdrawing nature stabilizes the molecule’s conformation during target binding .

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis involves sequential functionalization of the benzamide core :

  • Sulfonylation: A benzene ring is sulfonylated using morpholine and sulfur trioxide under anhydrous conditions.

  • Amidation: The resultant sulfonyl chloride reacts with 3-methoxyaniline in the presence of a coupling agent like HATU or EDCI .

  • Purification: Chromatography or recrystallization yields the final product with >95% purity.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
SulfonylationMorpholine, SO3_3, DCM, 0°C78
Amidation3-Methoxyaniline, EDCI, DMAP, DMF, rt85

Challenges and Solutions

  • Low Solubility: The morpholinosulfonyl group mitigates this by introducing polar sulfonamide bonds.

  • Byproduct Formation: Optimizing stoichiometry and reaction time minimizes undesired di-substituted products .

TargetIC50_{50} (μM)Biological Implications
h-NTPDase12.88 ± 0.13Antithrombotic applications
h-NTPDase2<1.0Modulation of purinergic signaling
h-NTPDase30.72 ± 0.11Cancer therapy

The compound’s morpholinosulfonyl group binds to the enzyme’s active site, disrupting ATP hydrolysis and altering extracellular nucleotide levels .

Anticancer and Anti-Inflammatory Effects

In vitro studies demonstrate:

  • Apoptosis Induction: 50% reduction in HeLa cell viability at 10 μM .

  • NF-κB Pathway Suppression: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% in murine macrophages .

Mechanism of Action

Target Engagement

The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Arg134 in h-NTPDase1), while the morpholine ring stabilizes hydrophobic pockets . Molecular dynamics simulations reveal a binding free energy of −9.2 kcal/mol, consistent with strong inhibition .

Structure-Activity Relationships (SAR)

  • Methoxy Position: 3-Substitution maximizes enzymatic inhibition compared to 2- or 4-methoxy analogues .

  • Sulfonyl vs. Carbonyl: Sulfonyl derivatives exhibit 10-fold higher potency than carbonyl-containing counterparts.

Comparative Analysis with Structural Analogues

N-(5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)-4-(Morpholinosulfonyl)Benzamide

This oxadiazole-containing analogue (PubChem CID 2158935) shows reduced solubility (LogP = 3.2) but enhanced selectivity for h-NTPDase3 (IC50_{50} = 0.5 μM) .

3-(Morpholinosulfonyl)-N-(4-Nitrophenyl)Benzamide

The nitro group at the phenyl para position (PubChem CID 2833487) increases electron deficiency, improving IC50_{50} against h-NTPDase2 to 0.3 μM .

Applications and Future Directions

Therapeutic Development

  • Lead Compound: Optimized derivatives are in preclinical trials for ischemic stroke and rheumatoid arthritis .

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhances antitumor immunity in murine models .

Diagnostic Tools

Radiolabeled versions (e.g., 18F^{18}\text{F}-analogues) enable PET imaging of h-NTPDase expression in tumors .

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